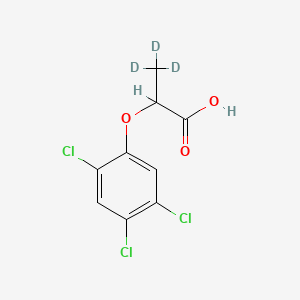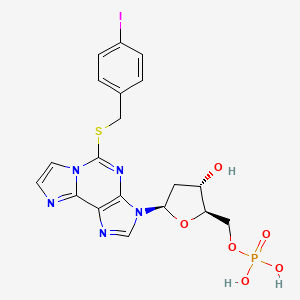
2-(Iodobenzyl)mercapto-1,N6-etheno-2'-deoxy-AMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP involves several steps, including the introduction of the iodobenzyl group and the formation of the mercapto-1,N6-etheno-2’-deoxy-AMP structure. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques and purification processes .
Analyse Des Réactions Chimiques
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodobenzyl group to a benzyl group.
Substitution: The iodobenzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. In chemistry, it is used to investigate reaction mechanisms and pathways. In biology and medicine, it is employed in research related to nucleotide analogs and their effects on cellular processes .
Mécanisme D'action
The mechanism of action of 2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, affecting their activity and function. The pathways involved in its action are related to nucleotide metabolism and protein interactions .
Comparaison Avec Des Composés Similaires
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP is unique due to its specific structure and functional groups. Similar compounds include:
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-ATP: This compound has a similar structure but includes additional phosphate groups, making it an analog of adenosine triphosphate.
Azidoetheno analogs of deoxyadenosine: These compounds are used as nucleotide photo-affinity probes and have similar applications in research. The uniqueness of 2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP lies in its specific iodobenzyl and mercapto-1,N6-etheno-2’-deoxy-AMP structure, which provides distinct biochemical properties and research applications.
Propriétés
Formule moléculaire |
C19H19IN5O6PS |
|---|---|
Poids moléculaire |
603.3 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-hydroxy-5-[5-[(4-iodophenyl)methylsulfanyl]imidazo[2,1-f]purin-3-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C19H19IN5O6PS/c20-12-3-1-11(2-4-12)9-33-19-23-18-16(17-21-5-6-24(17)19)22-10-25(18)15-7-13(26)14(31-15)8-30-32(27,28)29/h1-6,10,13-15,26H,7-9H2,(H2,27,28,29)/t13-,14+,15+/m0/s1 |
Clé InChI |
ALHSSACNQKESHZ-RRFJBIMHSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N4C3=NC=C4)SCC5=CC=C(C=C5)I)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(N4C3=NC=C4)SCC5=CC=C(C=C5)I)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
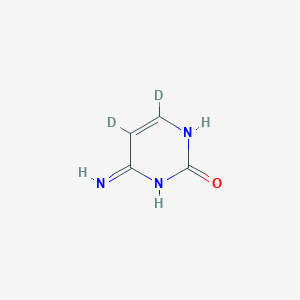
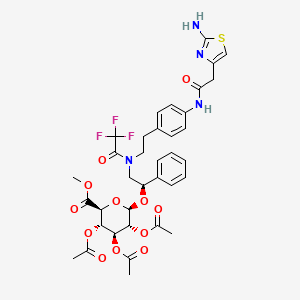
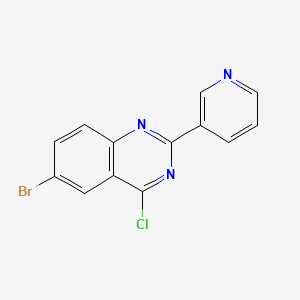
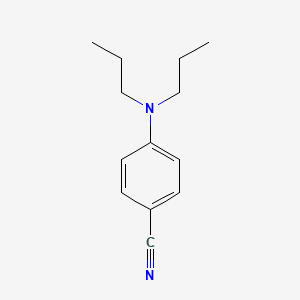
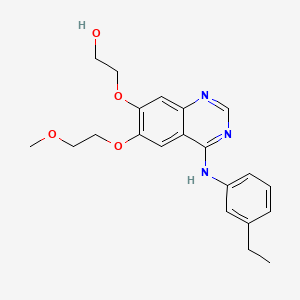
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
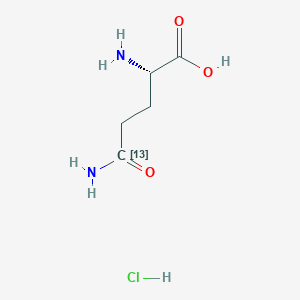
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
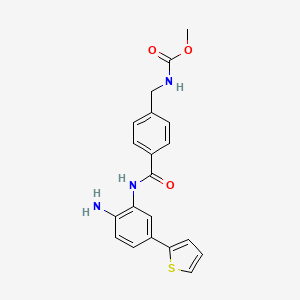
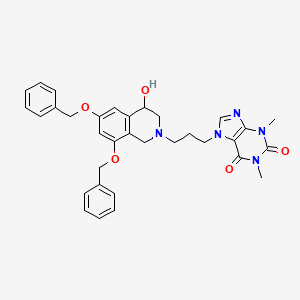
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
